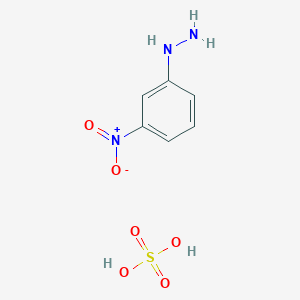

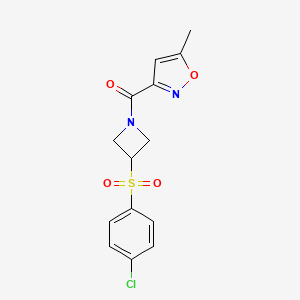

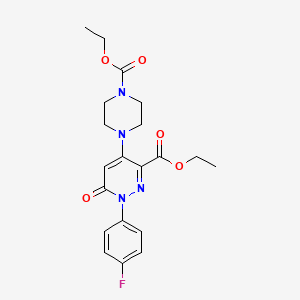

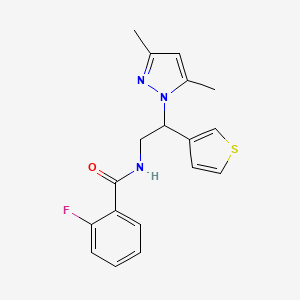

![molecular formula C18H15ClN4O B2652957 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea CAS No. 2034247-51-1](/img/structure/B2652957.png)

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its possible reactions with other substances under various conditions.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications

Synthesis and Drug Development

Compounds with structural similarities, such as 1-methyl-3-(5-nitropyridin-2-yl) urea, have been identified as important intermediates for small molecule anticancer drugs, showcasing a method for their synthesis with high yield, which could imply similar potential for the compound (Binliang Zhang et al., 2019).

Material Science and Engineering

Research into heterocyclic ureas demonstrates their use in forming multiply hydrogen-bonded complexes, which are essential in self-assembly and potentially mimicking biological structures, hinting at a similar utility for complex formation and structural analysis (P. Corbin et al., 2001).

Biological Imaging

The compound 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium has been used as a thiol-reactive luminescent agent for targeting and imaging mitochondria in cells, suggesting that compounds with related structures could also find applications in biological imaging or as luminescent markers (A. Amoroso et al., 2008).

Metal-Organic Frameworks (MOFs)

Research involving bipyridylurea ligands and their interaction with various metals to form metal-organic frameworks (MOFs) highlights the structural influence of different anions on MOFs. This could indicate potential applications in gas storage, separation technologies, or catalysis (P. Díaz et al., 2006).

Molecular Electronics and Photonics

Investigations into chalcone derivatives and their electrooptic properties, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have provided insights into materials that exhibit significant nonlinear optical properties. These findings could imply potential applications in optoelectronic device fabrication for similar compounds (M. Shkir et al., 2018).

Corrosion Inhibition

The corrosion inhibition performance of triazinyl urea derivatives for mild steel in acidic environments has been studied, indicating that similar urea derivatives could serve as effective corrosion inhibitors, protecting materials in industrial applications (B. Mistry et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Please consult with a professional chemist or a relevant expert for accurate information and always follow safety guidelines when handling chemicals.

properties

IUPAC Name |

1-(3-chlorophenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c19-15-6-1-7-16(10-15)23-18(24)22-12-14-5-3-9-21-17(14)13-4-2-8-20-11-13/h1-11H,12H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRBBKMJLAGGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2652874.png)

![4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2652878.png)

![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)

![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)

![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)

![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)